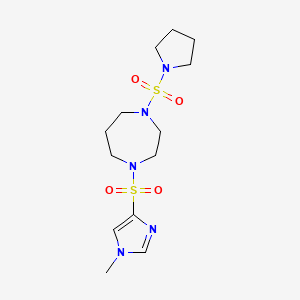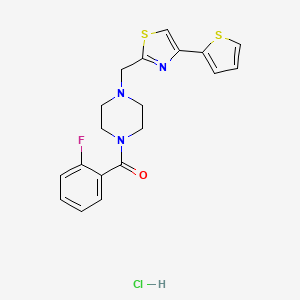![molecular formula C9H10N4O2S B2837746 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide CAS No. 1351849-88-1](/img/structure/B2837746.png)
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This compound is characterized by the presence of a thiophene ring, a 1,2,4-oxadiazole ring, and a hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring is synthesized through the cyclization of appropriate precursors, such as 2-acetylthiophene.
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is constructed using methods like the cyclization of hydrazides with carbon disulfide and ammonia.
Hydrazide Group Introduction: The hydrazide group is introduced by reacting the oxadiazole derivative with hydrazine hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Thiophene derivatives with higher oxidation states.
Reduction: Reduced forms of the compound, such as thiophene alcohols or thiophene amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Industrial Processes: It serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors involved in inflammatory processes, leading to the modulation of biological activities.
Comparaison Avec Des Composés Similaires
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide is compared with other similar compounds, such as:
Thiophene-2-carboxylic acid hydrazide: Similar structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Uniqueness: The presence of both the thiophene and oxadiazole rings in the same molecule gives this compound unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-12-7(14)3-4-8-11-9(13-15-8)6-2-1-5-16-6/h1-2,5H,3-4,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVKNMYUBIVILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)
![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)


![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)


![ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2837680.png)

![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)
![3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2837685.png)

